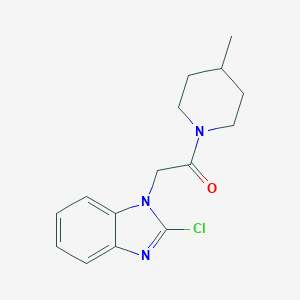![molecular formula C17H26N2O3 B262649 N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B262649.png)
N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the late 1990s, and since then, it has been the subject of numerous scientific investigations.
Wissenschaftliche Forschungsanwendungen
N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide 41-2272 has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications is in the treatment of pulmonary hypertension, a condition characterized by increased blood pressure in the pulmonary arteries. This compound 41-2272 has been shown to be a potent vasodilator, meaning that it can relax the smooth muscles in the walls of blood vessels, thereby reducing blood pressure. This effect is mediated by the activation of the enzyme soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that promotes vasodilation.
Wirkmechanismus
N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide 41-2272 works by activating sGC, which is a key enzyme in the nitric oxide (NO) signaling pathway. NO is a gas molecule that is produced by the endothelial cells lining the blood vessels and acts as a potent vasodilator. When NO binds to sGC, it stimulates the production of cGMP, which in turn leads to the relaxation of the smooth muscles in the blood vessel walls. This compound 41-2272 mimics the effects of NO by directly binding to sGC and stimulating the production of cGMP.
Biochemical and Physiological Effects:
This compound 41-2272 has several biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory activity. Vasodilation is the most well-studied effect of this compound 41-2272 and is mediated by the activation of sGC and the subsequent production of cGMP. Inhibition of platelet aggregation is another important effect of this compound 41-2272, which may have implications for the treatment of cardiovascular diseases. Anti-inflammatory activity has also been reported, although the mechanisms underlying this effect are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide 41-2272 has several advantages for lab experiments, including its potency, selectivity, and stability. It is a potent activator of sGC, meaning that it can produce a robust response even at low concentrations. It is also highly selective for sGC, meaning that it does not interact with other enzymes or receptors in the body. Finally, it is stable and can be stored for long periods without degradation. However, there are also some limitations to using this compound 41-2272 in lab experiments. For example, it is relatively expensive and may not be readily available in some research settings.
Zukünftige Richtungen
There are several future directions for research on N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide 41-2272. One area of interest is the development of new therapeutics based on the structure of this compound 41-2272. For example, several analogs of this compound 41-2272 have been synthesized and tested for their activity in vitro and in vivo. Another area of interest is the elucidation of the molecular mechanisms underlying the anti-inflammatory effects of this compound 41-2272. Finally, there is ongoing research into the therapeutic potential of this compound 41-2272 in other disease states, such as cancer and diabetes.
Conclusion:
This compound 41-2272 is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent activator of sGC and has been shown to have vasodilatory, antiplatelet, and anti-inflammatory effects. Although there are some limitations to using this compound 41-2272 in lab experiments, it remains a promising compound for the development of new therapeutics. Future research on this compound 41-2272 will likely focus on the development of new analogs, the elucidation of its molecular mechanisms, and its potential therapeutic applications in other disease states.
Synthesemethoden
The synthesis of N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide 41-2272 involves several steps, starting with the reaction of 2,6-dimethoxyphenol with tert-butyl chloroacetate to form 2-tert-butyl-6-methoxyphenylacetate. This compound is then reacted with cyclopropylamine to form the intermediate this compound, which is subsequently purified and isolated.
Eigenschaften
Molekularformel |
C17H26N2O3 |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
N-tert-butyl-2-[2-[(cyclopropylamino)methyl]-6-methoxyphenoxy]acetamide |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)19-15(20)11-22-16-12(10-18-13-8-9-13)6-5-7-14(16)21-4/h5-7,13,18H,8-11H2,1-4H3,(H,19,20) |
InChI-Schlüssel |
VNXVHWBIFDRFQS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)COC1=C(C=CC=C1OC)CNC2CC2 |
Kanonische SMILES |
CC(C)(C)NC(=O)COC1=C(C=CC=C1OC)CNC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-methoxyphenyl)ethanone](/img/structure/B262568.png)

![ethyl 4-[(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B262575.png)

![2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B262586.png)




![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B262595.png)


![N-[2-(methylsulfanyl)phenyl]methanesulfonamide](/img/structure/B262598.png)